molecular formula C21H23N5O3 B13694642 2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide

2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide

Cat. No.: B13694642
M. Wt: 393.4 g/mol
InChI Key: MIJBQCMTXLNOTK-UHFFFAOYSA-N
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Description

2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with hydroxy, methoxy, and amino groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxy-3-methoxyphenethylamine with m-tolylamine in the presence of a pyrimidine carboxamide precursor. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Hydroxy-3-methoxyphenethyl)amino]-2-(m-tolylamino)pyrimidine-5-carboxamide
  • 2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(p-tolylamino)pyrimidine-5-carboxamide
  • 2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-6-carboxamide

Uniqueness

The unique combination of hydroxy, methoxy, and amino groups in 2-[(4-Hydroxy-3-methoxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

2-[2-(4-hydroxy-3-methoxyphenyl)ethylamino]-4-(3-methylanilino)pyrimidine-5-carboxamide

InChI

InChI=1S/C21H23N5O3/c1-13-4-3-5-15(10-13)25-20-16(19(22)28)12-24-21(26-20)23-9-8-14-6-7-17(27)18(11-14)29-2/h3-7,10-12,27H,8-9H2,1-2H3,(H2,22,28)(H2,23,24,25,26)

InChI Key

MIJBQCMTXLNOTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NCCC3=CC(=C(C=C3)O)OC

Origin of Product

United States

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